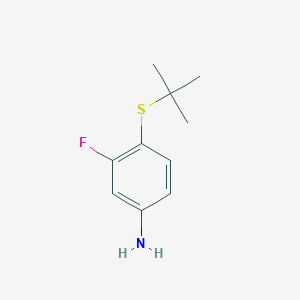

4-(Tert-butylsulfanyl)-3-fluoroaniline

Description

Overview of Anilines as Versatile Chemical Platforms

Aniline (B41778), the simplest aromatic amine, and its derivatives are foundational pillars in the landscape of organic synthesis. wikipedia.orgnih.gov With the chemical formula C₆H₅NH₂, aniline consists of a phenyl group attached to an amino group. wikipedia.org This structure provides a reactive platform for a multitude of chemical transformations, making substituted anilines crucial intermediates in various industrial applications. nih.gov They are instrumental in the synthesis of dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. byjus.comnih.gov

The versatility of the aniline scaffold stems from the electron-rich nature of the benzene (B151609) ring, which is highly susceptible to electrophilic substitution reactions. wikipedia.org The amino group directs incoming electrophiles primarily to the ortho and para positions, although meta-substituted anilines are also of significant interest and can be synthesized through various methods. byjus.com Furthermore, the amino group itself can undergo a wide array of reactions, including acylation, alkylation, and diazotization, further expanding the synthetic utility of aniline derivatives. researchgate.net The ability to modify the aniline core with various functional groups allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable building block in the design of complex molecules. nih.gov

Importance of Fluorine and Sulfur Functionalities in Chemical Design

The incorporation of fluorine and sulfur atoms into organic molecules is a widely employed strategy in modern chemical design, particularly in the realm of medicinal chemistry. The introduction of these heteroatoms can profoundly alter the physicochemical and biological properties of a compound. nih.govresearchgate.net

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. researchgate.net Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly influence the acidity (pKa) of nearby functional groups, molecular conformation, and metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. Consequently, fluorinated compounds are prevalent in a substantial portion of pharmaceuticals and agrochemicals.

Research Context for 4-(Tert-butylsulfanyl)-3-fluoroaniline

The compound 4-(Tert-butylsulfanyl)-3-fluoroaniline represents a confluence of the advantageous structural motifs discussed above. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a valuable building block in several areas of chemical research and development.

The presence of the aniline core provides a versatile handle for further chemical modifications. The fluorine atom at the 3-position, ortho to the amino group, is expected to modulate the basicity of the aniline and influence its reactivity in subsequent synthetic transformations. The tert-butylsulfanyl group at the 4-position introduces a bulky, lipophilic thioether. This substituent is likely to have a pronounced effect on the molecule's solubility, crystal packing, and interactions with biological targets.

Given the established roles of fluorinated anilines and aryl thioethers in medicinal chemistry, it is plausible to hypothesize that 4-(Tert-butylsulfanyl)-3-fluoroaniline could serve as a key intermediate in the synthesis of novel bioactive compounds. The unique substitution pattern may offer a distinct structure-activity relationship profile in drug discovery programs targeting kinases, transporters, or other enzymes where such substituted phenyl rings are known to bind. Further research into the synthesis, characterization, and reactivity of 4-(Tert-butylsulfanyl)-3-fluoroaniline is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Aniline

| Property | Value |

| Chemical Formula | C₆H₅NH₂ |

| Molar Mass | 93.13 g/mol |

| Appearance | Colorless to yellowish oily liquid |

| Odor | Fishy, amine-like |

| Melting Point | -6 °C |

| Boiling Point | 184 °C |

| Solubility in Water | Slightly soluble |

| Basicity (pKa of anilinium ion) | 4.6 |

| Data sourced from wikipedia.orgnih.govresearchgate.net |

Table 2: Properties of 4-(Tert-butylsulfanyl)-3-fluoroaniline

| Property | Value |

| Chemical Formula | C₁₀H₁₄FN |

| Molar Mass | 167.23 g/mol |

| IUPAC Name | 4-(tert-butyl)-3-fluoroaniline |

| CAS Number | 850040-16-3 |

| This data is based on publicly available information from chemical suppliers and has been included for reference. |

Properties

IUPAC Name |

4-tert-butylsulfanyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNS/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRLBZUSPANJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butylsulfanyl 3 Fluoroaniline

Strategic Approaches to Fluorinated Aniline (B41778) Core Synthesis

The synthesis of the fluorinated aniline core is foundational. The fluorine atom and the amino group's positions dictate the electronic and steric properties of the final molecule, making their strategic placement crucial. Several synthetic paradigms can be employed to construct this key intermediate. beilstein-journals.orgnih.gov

Reductive Amination Routes

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orgyoutube.com This process typically involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of a 3-fluoroaniline (B1664137) core, a hypothetical pathway could involve a fluorinated cyclohexanone (B45756) derivative as the starting carbonyl compound.

The reaction proceeds in weakly acidic conditions to facilitate the formation of the imine intermediate without deactivating the amine nucleophile. youtube.com A key aspect of modern reductive amination is the use of selective reducing agents that preferentially reduce the protonated imine over the starting carbonyl compound. masterorganicchemistry.com This allows for a convenient one-pot procedure where the carbonyl compound, amine source, and reducing agent are all combined. wikipedia.orgyoutube.com

Commonly employed reducing agents are hydride reagents, each with specific properties suitable for different substrates and conditions.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Stable in weakly acidic conditions and selectively reduces imines over ketones/aldehydes. wikipedia.orgmasterorganicchemistry.com Its use can result in toxic cyanide byproducts. wikipedia.org |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ (STAB) | A milder and less toxic alternative to NaBH₃CN, it is often the reagent of choice for reductive aminations. masterorganicchemistry.comresearchgate.net |

| Sodium borohydride | NaBH₄ | Can reduce both imines and carbonyl groups, typically requiring a two-step process where the imine is formed first. masterorganicchemistry.com |

While highly effective for many amines, reductive amination is generally more applicable to the synthesis of aliphatic amines and may present challenges for the direct synthesis of aromatic amines like fluoroaniline (B8554772) from cyclic precursors. masterorganicchemistry.comsigmaaldrich.com

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-heteroatom bonds, including the C-N bond in anilines. rsc.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, provide a general and highly effective route to fluorinated anilines from aryl halides. nih.gov

This strategy involves the coupling of an aryl halide (or triflate) with an amine source. To generate a 3-fluoroaniline core, a plausible starting material would be a 1,4-dihalo-2-fluorobenzene derivative, which is coupled with an ammonia (B1221849) equivalent. The reaction is facilitated by a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the reaction's success, as it influences the catalyst's stability, activity, and selectivity. A variety of specialized phosphine ligands have been developed to promote the coupling of challenging substrates, including electron-rich or sterically hindered aryl halides. nih.gov

Table 2: Representative Catalyst Systems for C-N Coupling

| Catalyst Precursor | Ligand | Base | Application Notes |

|---|---|---|---|

| Pd₂(dba)₃ | BippyPhos | KOPh | Effective for coupling primary fluoroalkylamines with aryl chlorides and bromides under milder basic conditions. nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | A versatile system for a wide range of C-N coupling reactions. |

These methods offer high yields and broad functional group tolerance, making them a preferred strategy in modern organic synthesis for constructing substituted anilines. nih.gov

Cyclization and Annulation Strategies

Cyclization and annulation reactions represent a more fundamental approach where the aromatic ring itself is constructed from acyclic or simpler cyclic precursors. nih.govyoutube.comchemicalbook.com While less common for the synthesis of simple anilines compared to functionalization of a pre-existing benzene (B151609) ring, these strategies offer unique advantages for creating highly substituted or complex aromatic systems.

One conceptual approach could involve a condensation reaction between two smaller fragments, followed by an intramolecular cyclization (annulation) to form the six-membered ring. The fluorine and amino functionalities could be incorporated into the acyclic precursors or introduced after ring formation. For instance, photoinduced methods have been explored for the difluoroalkylation of anilines, which in some cases can be followed by a cyclization reaction to build more complex heterocyclic structures. nih.govacs.org

These strategies are highly dependent on the specific target molecule and often require custom-designed precursors. While powerful, they are generally more complex to execute than the functionalization of an existing aromatic ring via coupling or substitution reactions.

Introduction of the Tert-butylsulfanyl Moiety

Once the 3-fluoroaniline core is synthesized, the next critical step is the introduction of the tert-butylsulfanyl group [-S-C(CH₃)₃] at the C4 position, which is para to the amino group and meta to the fluorine atom.

Thiolation Methodologies

Thiolation involves the introduction of a sulfhydryl (-SH) group or a thioether group onto a molecule. robinsonbrothers.uk A direct approach could involve converting the 3-fluoroaniline into a suitable electrophile or nucleophile. For example, diazotization of the aniline followed by reaction with a sulfur-containing nucleophile could be envisioned.

Alternatively, if starting from a halogenated 3-fluoroaniline (e.g., 4-bromo-3-fluoroaniline), a nucleophilic aromatic substitution (SNAᵣ) reaction with sodium tert-butylthiolate could be attempted. However, SNAᵣ reactions on unactivated aryl halides are often difficult. A more common strategy involves the use of various thiolating agents that can react with organometallic intermediates or under specific catalytic conditions.

Table 3: Selected Thiolating Agents

| Agent | Formula | Application |

|---|---|---|

| Hydrogen sulfide (B99878) | H₂S | A basic and widely used sulfur source. robinsonbrothers.uk |

| Sodium hydrogen sulfide | NaSH | A common nucleophilic sulfur source. robinsonbrothers.uk |

| Thioacetic acid | CH₃COSH | Used to introduce a protected thiol group. robinsonbrothers.uk |

Cross-Coupling for C-S Bond Formation

The most robust and modern approach for forming C-S bonds is through transition metal-catalyzed cross-coupling reactions. rsc.org This methodology parallels the C-N coupling reactions described earlier and provides a highly efficient and selective means of introducing the tert-butylsulfanyl group.

The typical reaction involves coupling an aryl halide or triflate (such as 4-bromo-3-fluoroaniline (B116652) or a protected version thereof) with tert-butylthiol in the presence of a palladium or copper catalyst. rsc.org The unpleasant odor of many thiols has driven the development of odorless sulfur surrogates, but for a specific moiety like tert-butylsulfanyl, the direct use of tert-butylthiol is common. rsc.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether product and regenerate the catalyst.

Key Components for C-S Cross-Coupling:

Aryl Substrate: 4-Bromo-3-fluoroaniline or 4-iodo-3-fluoroaniline. The amino group may require protection (e.g., as an acetamide) to prevent side reactions.

Sulfur Source: tert-Butylthiol [(CH₃)₃CSH] or its corresponding salt, sodium tert-butylthiolate [NaS-C(CH₃)₃].

Catalyst: Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) or copper salts (e.g., CuI) are commonly used. rsc.org

Ligand: Phosphine ligands (e.g., Xantphos, DPEPhos) are crucial for stabilizing the palladium catalyst and facilitating the reaction.

Base: A base such as Cs₂CO₃ or K₂CO₃ is often required to deprotonate the thiol.

Recent advancements have also explored photoredox catalysis using electron donor-acceptor (EDA) complexes to forge C-S bonds under mild, visible-light-irradiated conditions, offering a potentially greener alternative to traditional methods. rsc.org

Regioselective Functionalization Strategies

The specific arrangement of substituents on the aromatic ring of 4-(tert-butylsulfanyl)-3-fluoroaniline—an amino group, a fluorine atom, and a tert-butylsulfanyl group in a 1,3,4-relationship—necessitates precise control over reaction regioselectivity. Both electrophilic and nucleophilic aromatic substitution strategies can be strategically employed to achieve the desired isomer.

Control of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a foundational method for introducing functional groups onto an aromatic ring. The outcome of these reactions is governed by the electronic effects of the substituents already present on the ring, which direct the position of the incoming electrophile. wikipedia.orgperlego.com

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate. wikipedia.org These are typically ortho-, para-directors.

Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

In a potential synthesis starting from 3-fluoroaniline, the directing effects of both the amino (-NH₂) and fluoro (-F) groups must be considered.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | Strongly activating (resonance) | Ortho-, Para-director |

| -F (Fluoro) | Deactivating (induction), Weakly donating (resonance) | Ortho-, Para-director |

The powerful activating and directing effect of the amino group dominates over the weaker effect of the fluorine atom. libretexts.org Therefore, electrophilic attack is strongly directed to the positions ortho and para to the amino group. In 3-fluoroaniline, the para position (C4) and the ortho positions (C2 and C6) are available. To introduce the tert-butylsulfanyl group at the C4 position, an electrophilic sulfenylation reaction would be required. However, the high reactivity of the aniline ring can lead to side reactions and over-substitution. libretexts.org To moderate this reactivity and improve regioselectivity, the amino group is often temporarily protected, for example, as an acetanilide, which is less activating but still an ortho-, para-director. libretexts.org This modification helps ensure that substitution occurs cleanly at the desired para position.

Nucleophilic Aromatic Substitution (SNAr) Guidance

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful pathway for synthesizing highly substituted aromatic compounds. This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. wikipedia.org For the SNAr mechanism to be effective, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

A plausible SNAr strategy for 4-(tert-butylsulfanyl)-3-fluoroaniline could start with a precursor like 1,2-difluoro-4-nitrobenzene.

Nucleophilic Attack : A nucleophile, such as sodium tert-butylthiolate (NaS-tBu), would attack the ring.

Formation of Meisenheimer Complex : A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized onto the electron-withdrawing nitro group. wikipedia.orgyoutube.com

Leaving Group Departure : A leaving group is expelled, restoring the ring's aromaticity.

A key principle in SNAr is the nature of the leaving group. While counterintuitive, fluorine is an excellent leaving group in activated systems. stackexchange.com Its strong electronegativity makes the attached carbon highly electrophilic and accelerates the rate-determining step: the initial nucleophilic attack. libretexts.orgmasterorganicchemistry.com The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, the reverse of that seen in SN1 or SN2 reactions. libretexts.orgmasterorganicchemistry.com In the case of 1,2-difluoro-4-nitrobenzene, the fluorine at C1 is para to the strongly activating nitro group, making it the most likely site for substitution by the tert-butylthiolate nucleophile. The final step would be the reduction of the nitro group to an amine, yielding the target molecule.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact, reducing waste, and improving safety and efficiency. researchgate.net

Solvent-Free and Environmentally Benign Media

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. Many reactions can be conducted in environmentally benign media like water or under solvent-free conditions. nih.govresearchgate.net

Solvent-free reactions , sometimes referred to as neat or solid-state reactions, can be facilitated by grinding the reactants together (mechanochemistry) or by simply heating the mixture. nih.govyoutube.com This approach reduces waste, simplifies workup procedures, and can lead to shorter reaction times. nih.gov

Water as a solvent is another green alternative. For certain reactions, such as the reduction of nitroarenes to anilines, researchers have developed systems that work effectively in water, often aided by mediators or catalysts. specchemonline.comlabnews.co.uk

Catalysis by Sustainable Systems

Catalysis is fundamental to green chemistry as it allows for reactions to proceed with higher efficiency and lower energy input. omicsonline.org The focus is on developing catalysts that are sustainable, non-toxic, and reusable.

Sustainable Metal Catalysis : There is a significant shift from using costly and toxic precious metal catalysts (e.g., palladium, platinum) to those based on earth-abundant and less toxic metals like iron or copper. nano-ntp.comdiva-portal.org For instance, copper powder has been used as a catalyst for Ullmann C-N coupling reactions in the synthesis of aromatic amines without organic solvents. google.com

Organocatalysis and Biocatalysis : The use of small organic molecules (organocatalysts) or enzymes (biocatalysts) offers highly selective and environmentally friendly alternatives to metal-based systems. nano-ntp.comtandfonline.com Researchers at the University of Glasgow have pioneered an electrocatalytic method using a redox mediator in water to reduce nitroarenes to anilines with high yield and selectivity, avoiding harsh conditions and metal catalysts entirely. specchemonline.comlabnews.co.uk

Microwave and Ultrasonic Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound can dramatically enhance reaction efficiency in line with green chemistry principles. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can rapidly heat reaction mixtures, leading to significant rate enhancements, shorter reaction times, and often higher product yields compared to conventional heating. nih.govnih.gov It has been successfully applied to the synthesis of anilines from aryl halides, eliminating the need for organic solvents and metal catalysts in some cases. tandfonline.comdoaj.org

Ultrasonic-Assisted Synthesis : Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles, which generates localized hot spots of intense temperature and pressure. numberanalytics.com This technique, known as sonochemistry, increases reaction rates and yields under milder conditions. rsc.orgmdpi.com It is particularly effective in heterogeneous systems and has been used to synthesize a wide variety of compounds, including those with aniline and thioether functionalities. nih.govrsc.org

The following table compares conventional methods with green-assisted technologies for reactions relevant to the synthesis of 4-(tert-butylsulfanyl)-3-fluoroaniline.

| Reaction Type | Conventional Method | Microwave/Ultrasound-Assisted Method | Green Advantage |

| Amination of Aryl Halide | High temperature, long reaction time (12+ hours), organic solvent. nih.govtandfonline.com | Lower temperature, short reaction time (10-20 min), can be solvent-free or in water. nih.govtandfonline.com | Reduced energy use, less solvent waste, faster. |

| Nitro Group Reduction | High pressure H₂, metal catalyst (e.g., Pd/C), organic solvent. chemicalbook.com | Electrolysis with mediator in water at room temp.; or ultrasound with a catalyst. specchemonline.comnih.gov | Milder conditions, avoids flammable H₂ gas, renewable energy potential. |

| SNAr Reaction | Elevated temperatures, long reaction times, polar aprotic solvents (e.g., DMF, DMSO). acs.org | Rapid heating, shorter reaction times (minutes vs. hours). rsc.org | Significant energy and time savings. |

Chemical Reactivity and Transformation Pathways of 4 Tert Butylsulfanyl 3 Fluoroaniline

Reactions of the Aromatic Amino Group

The primary aromatic amino group is a rich hub of chemical reactivity, readily participating in a variety of transformations including acylation, alkylation, diazotization, and oxidation.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of 4-(tert-butylsulfanyl)-3-fluoroaniline imparts significant nucleophilicity, allowing it to easily react with acylating and alkylating agents.

Acylation: This reaction typically involves treating the aniline (B41778) with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) to form an N-aryl amide. This transformation is often employed as a protective strategy. The resulting amide group is less activating than the amino group, which helps to prevent over-reaction and oxidation in subsequent steps, such as electrophilic aromatic substitution. libretexts.orgchemistrysteps.com The acetyl group can be readily removed later by hydrolysis to regenerate the amine. libretexts.org

| Reaction | Reagents | Product | Description |

| N-Acetylation | Acetic anhydride or Acetyl chloride | N-(4-(tert-butylsulfanyl)-3-fluorophenyl)acetamide | The amino group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form a stable amide. This reduces the ring's activation towards further electrophilic attack. |

Alkylation: Direct alkylation of the amino group can also occur, though it is often more difficult to control than acylation, with risks of over-alkylation leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts.

Diazotization and Coupling Reactions

The primary aromatic amine of 4-(tert-butylsulfanyl)-3-fluoroaniline can be converted into a highly versatile diazonium salt.

Diazotization: This process involves treating a cold aqueous solution of the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at temperatures between 0 and 10 °C. libretexts.orgacs.org The resulting aryl diazonium salt is a key intermediate in synthetic chemistry.

| Reaction | Reagents | Intermediate | Description |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | 4-(tert-butylsulfanyl)-3-fluorobenzenediazonium chloride | The primary amine reacts with in situ generated nitrous acid to form a diazonium salt, which is typically unstable and used immediately in the next step. |

Coupling Reactions: The generated diazonium salt is an electrophile and can react with activated aromatic compounds, such as phenols and other anilines, in azo coupling reactions to form brightly colored azo compounds, which are widely used as dyes. libretexts.org For instance, reacting the diazonium salt of 4-(tert-butylsulfanyl)-3-fluoroaniline with a compound like aniline would produce an "aniline yellow" analogue. libretexts.org Furthermore, the diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer and Schiemann reactions, allowing for the introduction of groups like -Cl, -Br, -CN, -OH, and -F. libretexts.org

Oxidation Pathways and Mechanisms

Both the amino group and the sulfur atom in 4-(tert-butylsulfanyl)-3-fluoroaniline are susceptible to oxidation, and the reaction outcome depends heavily on the chosen oxidizing agent and conditions.

Oxidation of the Amino Group: Aromatic amines are easily oxidized. acs.org Strong oxidants can lead to a complex mixture of products, including the corresponding nitroso, nitro, and polymeric species. The oxidation can be a stepwise process, potentially involving intermediates like N-phenylhydroxylamine, which can then be further oxidized. nih.gov

Oxidation of the Sulfanyl Group: The sulfur atom in the tert-butylsulfanyl group can be selectively oxidized. Mild oxidation, for example with hydrogen peroxide, typically yields the corresponding sulfoxide (B87167). msu.edu Stronger oxidation conditions can further oxidize the sulfoxide to a sulfone. msu.edu These transformations change the electronic properties of the substituent from electron-donating (sulfanyl) to electron-withdrawing (sulfoxide and sulfone).

| Functional Group | Oxidizing Agent | Potential Product(s) |

| Amino (-NH₂) | Peroxy acids | Nitroso, Nitro compounds |

| Tert-butylsulfanyl (-S-C(CH₃)₃) | Hydrogen Peroxide (H₂O₂) | 4-(tert-butylsulfinyl)-3-fluoroaniline (Sulfoxide) |

| Tert-butylsulfanyl (-S-C(CH₃)₃) | Potassium permanganate (B83412) (KMnO₄) | 4-(tert-butylsulfonyl)-3-fluoroaniline (Sulfone) |

Transformations Involving the Aromatic Ring

Reactions on the aromatic ring are influenced by the directing effects and steric hindrance of the existing substituents.

Further Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on the 4-(tert-butylsulfanyl)-3-fluoroaniline ring is determined by the combined influence of the three substituents.

-NH₂ group: A very strong activating, ortho, para-director. libretexts.org

-S-C(CH₃)₃ group: An activating, ortho, para-director.

-F group: A deactivating, ortho, para-director. wikipedia.org

The powerful activating effect of the amino group dominates, making the positions ortho to it (positions 2 and 6) the most electron-rich and susceptible to electrophilic attack. Position 2 is also ortho to the fluorine atom, while position 5 is ortho to the tert-butylsulfanyl group. Given the strong activation from the amine, electrophilic substitution is most likely to occur at position 2 or 6. The bulky tert-butylsulfanyl group at position 4 may sterically hinder attack at position 5. To control the high reactivity and prevent potential side reactions, the amino group is often first protected via acylation. chemistrysteps.com

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| 2 | Ortho to -NH₂ (activating), Ortho to -F (directing) | Moderate | Highly favored for electrophilic attack |

| 5 | Ortho to -S-C(CH₃)₃ (activating), Meta to -NH₂ | Moderate | Less favored than positions 2 and 6 |

| 6 | Ortho to -NH₂ (activating) | Low | Favored for electrophilic attack |

C-H Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the aromatic ring. umich.edudigitellinc.com For 4-(tert-butylsulfanyl)-3-fluoroaniline, transition-metal-catalyzed C-H functionalization is a promising strategy.

The amino group can serve as an effective directing group, guiding a metal catalyst to functionalize the C-H bond at the ortho position (position 2 or 6). rsc.org Similarly, fluorine atoms are known to facilitate ortho-lithiation or palladation, suggesting that the C-H bond at position 2 could be a target for directed functionalization. researchgate.net The specific site of functionalization (e.g., C-H arylation, alkylation, or amination) can be controlled by the choice of catalyst (e.g., palladium, rhodium), ligands, and reaction conditions, providing a powerful tool for creating complex derivatives of the parent aniline. rsc.orgresearchgate.net

Reactivity at the Tert-butylsulfanyl Moiety

The tert-butylsulfanyl group, -S-C(CH₃)₃, is a significant site of chemical reactivity in the molecule. The sulfur atom, with its available lone pairs of electrons, is susceptible to oxidation, while the S-C bond can be cleaved under specific conditions.

The sulfur atom in the tert-butylsulfanyl group of 4-(tert-butylsulfanyl)-3-fluoroaniline can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The general reactivity of thioethers suggests that the sulfur atom is nucleophilic and can react with electrophilic oxygen sources. nih.gov

The oxidation process typically proceeds in a stepwise manner. The initial oxidation converts the sulfide (B99878) to a sulfoxide. Further oxidation of the sulfoxide then yields the sulfone. The rate and selectivity of these oxidations can be influenced by the choice of oxidant and reaction conditions. For instance, studies on the oxidation of various aryl alkyl sulfides have shown that reagents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can effectively mediate this transformation. researchgate.net The use of tert-butyl hydroperoxide in conjunction with metal catalysts such as those based on zirconium has also been demonstrated for the oxidation of thioethers. google.com The electronic nature of the aryl ring can influence the rate of oxidation, with electron-donating groups generally accelerating the reaction. The amino group in 4-(tert-butylsulfanyl)-3-fluoroaniline is a strong electron-donating group, which would be expected to enhance the nucleophilicity of the sulfur atom and facilitate oxidation.

Kinetic studies on the oxidation of related aryl methyl sulfides with dimethyldioxirane (B1199080) have provided insights into the reaction mechanism. These studies suggest that the oxidation often proceeds via a concerted nucleophilic displacement mechanism. google.com However, the reaction mechanism can be solvent-dependent. google.com While specific kinetic data for 4-(tert-butylsulfanyl)-3-fluoroaniline is not available, the data for analogous compounds can provide an estimate of its reactivity.

Table 1: Kinetic Data for the Oxidation of a Related Aryl Sulfide This table presents data for a related compound, methyl 4-nitrophenyl sulfide, to illustrate the kinetics of sulfide oxidation. The presence of the electron-donating amino group in 4-(tert-butylsulfanyl)-3-fluoroaniline would likely lead to faster oxidation rates compared to this nitro-substituted analogue.

| Oxidant | Solvent | Second-Order Rate Constant (k₂) | Reference |

| Dimethyldioxirane | Acetone | Value not specified in abstract | google.com |

| Dimethyldioxirane | 20% v/v Water in Acetone | Value not specified in abstract | google.com |

Data for methyl 4-nitrophenyl sulfide oxidation. google.com

Reduction of the corresponding sulfoxide or sulfone back to the sulfide is also a possible transformation, although less commonly the primary focus in synthetic applications involving this functional group.

The cleavage of the sulfur-carbon bond in the tert-butylsulfanyl group is another important transformation pathway. The C(sp³)-S bond is generally more susceptible to cleavage than the C(aryl)-S bond. Studies on related aryl tert-butyl sulfides have shown that this bond can be cleaved under various conditions.

One approach involves the use of reagents like N-bromosuccinimide (NBS), which can mediate the oxidative S-dealkylation of tert-butyl aryl sulfides. nih.gov This reaction proceeds without the need for prior deprotection of the tert-butyl group. Mechanistic investigations on similar systems suggest the involvement of bromosulfonium intermediates. nih.gov

Photochemical methods have also been employed for S-C bond cleavage. For instance, the radical cations of aryl tert-butyl sulfoxides, generated through photosensitization, have been shown to undergo C-S bond cleavage. researchgate.net The rate of this fragmentation is influenced by the electronic nature of the aryl substituent. researchgate.net

Table 2: Rate Constants for C-S Bond Cleavage in Aryl tert-Butyl Sulfoxide Radical Cations This table provides data for a series of aryl tert-butyl sulfoxide radical cations. The rate constants (k_f) for the C-S bond cleavage are shown. The electron-donating amino group in the target molecule would likely influence the stability of the radical cation and thus the rate of cleavage.

| Substituent (X) in 4-X-C₆H₄SOC(CH₃)₃ | Fragmentation Rate Constant (k_f) in s⁻¹ | Reference |

| OCH₃ | 2.3 x 10⁵ | researchgate.net |

| CH₃ | Value not specified in abstract | researchgate.net |

| H | Value not specified in abstract | researchgate.net |

| Br | 1.8 x 10⁶ | researchgate.net |

Data from a study on the photolysis of aryl tert-butyl sulfoxide radical cations. researchgate.net

The formation of the S-C bond to synthesize 4-(tert-butylsulfanyl)-3-fluoroaniline or its derivatives often involves the reaction of a corresponding thiol or thiolate with a tert-butylating agent. Transition metal-catalyzed cross-coupling reactions are also a common strategy for the formation of aryl sulfides. acs.orgbeilstein-journals.org

C-F Bond Reactivity and Activation

The carbon-fluorine bond on the aromatic ring is generally strong and less reactive compared to other carbon-halogen bonds. However, under specific conditions, the C-F bond in 4-(tert-butylsulfanyl)-3-fluoroaniline can be activated and participate in chemical transformations. The reactivity of the C-F bond is significantly influenced by the electronic environment of the aromatic ring. The presence of the electron-donating amino group and the tert-butylsulfanyl group, as well as their positions relative to the fluorine atom, will modulate its reactivity.

The activation of C-F bonds in fluoroaromatic compounds is an area of active research. cas.czlibretexts.org Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been shown to be effective in promoting the cleavage and functionalization of C-F bonds. cas.cznih.gov These reactions often proceed through oxidative addition of the C-F bond to the metal center. The presence of directing groups on the aromatic ring can influence the regioselectivity of C-F activation. nih.gov

Photocatalytic methods are also emerging as a powerful tool for C-F bond activation under mild conditions. These methods often involve the generation of radical ions that can facilitate the cleavage of the strong C-F bond.

While specific studies on the C-F bond reactivity of 4-(tert-butylsulfanyl)-3-fluoroaniline are limited, general principles from the study of other fluoroaromatic compounds can be applied. For instance, nucleophilic aromatic substitution (SₙAr) of the fluorine atom is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups on the ring. The amino group in the target molecule is electron-donating, which would disfavor a classical SₙAr reaction.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions involving 4-(tert-butylsulfanyl)-3-fluoroaniline is crucial for controlling its reactivity and designing synthetic routes. While direct mechanistic studies on this specific molecule are scarce, insights can be drawn from studies on analogous systems.

Kinetic studies provide quantitative information about reaction rates and can help elucidate reaction mechanisms. For the tert-butylsulfanyl moiety, kinetic studies on the oxidation of related aryl sulfides have been performed. For example, the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane was found to follow second-order kinetics. google.com The rate of this reaction is influenced by the solvent polarity and its hydrogen-bonding properties. google.com

In the context of S-C bond cleavage, kinetic data for the fragmentation of aryl tert-butyl sulfoxide radical cations have been reported. researchgate.net These studies show a first-order decay of the radical cations, consistent with a unimolecular fragmentation process. researchgate.net The rate constants are dependent on the electronic nature of the substituent on the aryl ring. researchgate.net

For the C-F bond, kinetic studies on its activation in various fluoroaromatic compounds have been conducted, often in the context of transition metal-catalyzed reactions. These studies help to understand the factors that govern the rate-determining step of the catalytic cycle.

Computational chemistry plays a vital role in understanding reaction mechanisms through the analysis of transition states. For the oxidation of thioethers, computational studies have helped to elucidate the geometry and energetics of the transition state, supporting a concerted mechanism in many cases. cas.cz

For S-C bond cleavage, DFT calculations on aryl triphenylmethyl sulfide radical cations have shown that in the transition state, there is an increase in positive charge on the triphenylmethyl moiety and an increase in spin density on the arylsulfenyl group. This charge delocalization in the transition state can influence the effect of solvent polarity on the reaction rate.

Computational studies have also been instrumental in understanding the mechanism of C-F bond activation. These studies can model the interaction of the fluoroaromatic compound with a catalyst, providing insights into the energetics of oxidative addition and other elementary steps in the catalytic cycle. For instance, studies on enzyme-mediated C-F bond cleavage have used quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction pathway.

Chemo- and Regioselectivity in Reactions of the Chemical Compound

Comprehensive research into the specific chemo- and regioselectivity of 4-(tert-butylsulfanyl)-3-fluoroaniline in various chemical reactions has not been extensively reported in publicly available scientific literature. While the reactivity of related aniline and thioether compounds can offer general insights, detailed experimental studies and data tables focusing solely on this particular molecule are not readily found.

The chemical behavior of 4-(tert-butylsulfanyl)-3-fluoroaniline is governed by the interplay of its three key functional groups attached to the benzene (B151609) ring: the amino (-NH₂), the fluoro (-F), and the tert-butylsulfanyl (-S-C(CH₃)₃) groups. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution, while their inherent chemical properties dictate the chemoselectivity in reactions involving other reagents.

The amino group is a powerful activating group and is ortho-, para-directing. The tert-butylsulfanyl group is also generally considered to be ortho-, para-directing and activating. Conversely, the fluorine atom is a deactivating group but is also ortho-, para-directing. The interplay between these electronic and steric influences would be expected to dictate the outcome of substitution reactions. For instance, in electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group would be the most likely sites of reaction. However, one of the ortho positions is already substituted by the fluorine atom, and the para position is occupied by the tert-butylsulfanyl group. This leaves the remaining ortho position (C2) and the meta position (C6) relative to the amino group as potential sites for substitution. The steric bulk of the tert-butylsulfanyl group might also influence the accessibility of adjacent positions.

Derivatization and Functionalization of 4 Tert Butylsulfanyl 3 Fluoroaniline for Advanced Chemical Structures

Synthesis of Heterocyclic Scaffolds

The aniline (B41778) moiety of 4-(tert-butylsulfanyl)-3-fluoroaniline is a key functional group for the construction of nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Benzothiazoles are a critical class of heterocyclic compounds with a wide array of biological activities. researchgate.net The synthesis of benzothiazoles often involves the reaction of an aniline derivative with a sulfur-containing reagent. One established method involves treating a substituted aniline, such as 4-fluoro-3-chloro aniline, with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form a 2-aminobenzothiazole (B30445) intermediate. orientjchem.org

Applying this principle, 4-(tert-butylsulfanyl)-3-fluoroaniline can be cyclized to form the corresponding 2-amino-7-(tert-butylsulfanyl)-6-fluorobenzothiazole. This reaction proceeds via an initial thiocyanation at the position ortho to the amino group, followed by an intramolecular cyclization. The resulting benzothiazole (B30560) derivative incorporates the core structure of the starting aniline and serves as a valuable intermediate for further functionalization, particularly in the development of novel therapeutic agents. nih.govpsu.edu

Table 1: Proposed Synthesis of a Benzothiazole Derivative

| Starting Material | Reagents | Predicted Product |

| 4-(Tert-butylsulfanyl)-3-fluoroaniline | 1. KSCN, Br₂ 2. Acetic Acid | 2-Amino-7-(tert-butylsulfanyl)-6-fluorobenzothiazole |

Quinolines are another major class of heterocyclic compounds synthesized from aniline precursors. nih.gov Several classic named reactions can be employed to convert 4-(tert-butylsulfanyl)-3-fluoroaniline into substituted quinoline (B57606) scaffolds. jptcp.com

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org When 4-(tert-butylsulfanyl)-3-fluoroaniline is reacted with a β-ketoester like ethyl acetoacetate, it initially forms a Schiff base. wikipedia.org Subsequent thermal cyclization, typically at high temperatures in a high-boiling solvent, yields a 4-hydroxyquinoline (B1666331) derivative. nih.govwikipedia.org The specific substitution pattern on the resulting quinoline ring is dictated by the structure of the parent aniline.

Alternatively, the Skraup synthesis provides a route to quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.orgresearchgate.net In this reaction, glycerol is first dehydrated in the acidic medium to form acrolein. youtube.com The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline ring system. youtube.com The reaction is known for its often-vigorous conditions but is a reliable method for producing quinolines unsubstituted in the heterocyclic ring. wikipedia.orgrsc.org

Table 2: Quinoline Synthesis from 4-(Tert-butylsulfanyl)-3-fluoroaniline

| Reaction Name | Reactants | General Conditions | Expected Product Class |

| Conrad-Limpach | 4-(Tert-butylsulfanyl)-3-fluoroaniline, β-ketoester (e.g., diethyl malonate) | Thermal condensation (~250 °C) wikipedia.org | Substituted 4-hydroxyquinolines nih.gov |

| Skraup Synthesis | 4-(Tert-butylsulfanyl)-3-fluoroaniline, glycerol, H₂SO₄, oxidizing agent | Heat (150-170 °C) researchgate.net | Substituted quinolines wikipedia.org |

Formation of Polymeric Precursors and Monomers

Substituted anilines are valuable monomers for the synthesis of conducting polymers, particularly polyanilines. Fluorinated anilines, for instance, have been used to create polymers with enhanced thermal stability, solubility, and specific electrical properties due to the strong carbon-fluorine bond. researchgate.netmetu.edu.tr

Through chemical oxidative polymerization, 4-(tert-butylsulfanyl)-3-fluoroaniline can act as a monomer to form novel polyaniline derivatives. researchgate.netscienceopen.com The polymerization is typically initiated with an oxidant like ammonium (B1175870) persulfate in an acidic medium. The resulting polymer would feature repeating units of the fluoro- and tert-butylsulfanyl-substituted aniline. The presence of the bulky tert-butylsulfanyl group could improve the processability and solubility of the polymer, while the fluorine atom would likely enhance its thermal stability compared to the parent polyaniline. researchgate.net Such functionalized polyanilines are of interest for applications in advanced materials, including semiconductors and antistatic coatings. ossila.com

Table 3: Polymerization of 4-(Tert-butylsulfanyl)-3-fluoroaniline

| Monomer | Polymerization Method | Potential Polymer Structure | Key Features |

| 4-(Tert-butylsulfanyl)-3-fluoroaniline | Chemical Oxidative Polymerization | Poly(4-(tert-butylsulfanyl)-3-fluoroaniline) | Enhanced thermal stability and solubility researchgate.net |

Design and Synthesis of Ligands for Catalysis

The molecular structure of 4-(tert-butylsulfanyl)-3-fluoroaniline contains several features that are attractive for the design of specialized ligands for metal catalysis. The amino group can be readily derivatized to create a range of ligand types, including Schiff bases, phosphine-amines, or N-heterocyclic carbene (NHC) precursors.

The presence of both a soft sulfur donor (in the tert-butylsulfanyl group) and a hard nitrogen donor allows for the potential formation of bidentate or hemilabile ligands. Such ligands are highly sought after in catalysis as they can stabilize metal centers while allowing for substrate binding and product release. Furthermore, the fluorine atom can influence the electronic properties of the ligand system through inductive effects, which in turn can modulate the reactivity and selectivity of the metal catalyst. While specific ligands based on this exact molecule are not widely reported, its structural motifs are analogous to those used in established catalytic systems.

Construction of Complex Organic Molecules

4-(tert-butylsulfanyl)-3-fluoroaniline is a versatile building block for the construction of more complex organic molecules, particularly those intended for pharmaceutical or agrochemical applications. nbinno.comnih.gov The presence of three distinct points of potential reactivity—the aniline nitrogen, the aromatic ring, and the sulfur atom—allows for a high degree of synthetic flexibility.

The syntheses of heterocyclic scaffolds like benzothiazoles and quinolines, as detailed in section 4.1, are prime examples of its utility. These core structures are found in numerous biologically active compounds. nih.gov The fluorine atom and the tert-butyl group are often incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. ossila.com By using 4-(tert-butylsulfanyl)-3-fluoroaniline as a starting material, chemists can efficiently introduce this specific combination of functional groups into a larger, more complex molecular framework, streamlining the synthesis of novel chemical entities. ossila.com

Theoretical and Computational Investigations of 4 Tert Butylsulfanyl 3 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool to predict the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a foundational understanding of a molecule's electronic structure and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for a wide array of molecular systems. chemrxiv.orgmdpi.com This method calculates the total energy of a molecule based on its electron density. A DFT analysis of 4-(Tert-butylsulfanyl)-3-fluoroaniline would commence with a geometry optimization to determine its most stable, lowest-energy three-dimensional structure. Subsequent frequency calculations would confirm this structure as a true energetic minimum.

Such calculations would yield a wealth of data, as illustrated in the hypothetical table below. The choice of a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is critical for the accuracy of these predictions. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for 4-(Tert-butylsulfanyl)-3-fluoroaniline This table is illustrative as specific research data for this compound is not publicly available.

| Property | Hypothetical Value | Significance |

| Total Energy | -1050.5 Hartrees | Provides a measure of the molecule's overall thermodynamic stability. |

| Dipole Moment | 2.5 Debye | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| Rotational Constants | A=1.5, B=0.8, C=0.6 GHz | These constants are crucial for the analysis of microwave spectroscopy data. |

| Key Vibrational Frequencies | C-F stretch: ~1250 cm⁻¹, N-H stretch: ~3400 cm⁻¹ | These values can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. |

Ab Initio Methods

Ab initio (from first principles) methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without incorporating experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory. While more computationally intensive, an ab initio study on 4-(Tert-butylsulfanyl)-3-fluoroaniline would provide a highly accurate benchmark for its electronic properties, serving as a "gold standard" for theoretical analysis.

Molecular Orbital Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior and reactivity of molecules. The analysis of these orbitals, especially the frontier orbitals, provides deep insights into a compound's chemical nature.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap typically signifies a more reactive molecule. nih.gov

For 4-(Tert-butylsulfanyl)-3-fluoroaniline, the HOMO is expected to be primarily located on the electron-rich aniline (B41778) ring and the sulfur atom. In contrast, the LUMO would likely be distributed across the aromatic system. Theoretical studies on related fluoroaniline (B8554772) isomers have demonstrated that the substitution pattern significantly influences the energies of these frontier orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Aniline This data is generalized from findings for related compounds and is for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Represents the electron-donating capability of the molecule. |

| LUMO | -0.5 | Represents the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov This is invaluable for predicting how the molecule will interact with other chemical species. chemrxiv.org

In a calculated MEP map for 4-(Tert-butylsulfanyl)-3-fluoroaniline, the regions of negative electrostatic potential (typically colored red) would be concentrated around the electronegative nitrogen and fluorine atoms, indicating these as likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue), such as the hydrogen atoms of the amine group, would signify sites susceptible to nucleophilic attack. This provides a clear, predictive model of the molecule's reactive surface.

Conformational Analysis and Stability

Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For 4-(Tert-butylsulfanyl)-3-fluoroaniline, rotations around the C-S and C-C bonds of the tert-butyl group can lead to various conformers with different stabilities.

Reaction Mechanism Elucidation through Computational Modeling

There are no available computational studies that elucidate the reaction mechanisms involving 4-(Tert-butylsulfanyl)-3-fluoroaniline. Research in this area would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map the potential energy surfaces of reactions. Such studies would identify transition states, intermediates, and the activation energies required for various chemical transformations, providing a detailed, molecular-level understanding of the reaction pathways. However, no such research specific to this compound has been published.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

No computational predictions or experimental spectroscopic data for 4-(Tert-butylsulfanyl)-3-fluoroaniline are present in the surveyed literature. The standard approach for this type of investigation involves calculating spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) using computational methods and comparing them with experimentally obtained spectra. This comparison helps to validate the computational models and provides a more robust assignment of the experimental data. The absence of such studies means that the characteristic spectroscopic signatures of 4-(Tert-butylsulfanyl)-3-fluoroaniline have not been theoretically modeled or experimentally verified in the public domain.

Noncovalent Interactions and Supramolecular Chemistry

There is no information available regarding the noncovalent interactions or supramolecular chemistry of 4-(Tert-butylsulfanyl)-3-fluoroaniline. This area of study would focus on understanding how molecules of this compound interact with each other and with other molecules through forces such as hydrogen bonding, halogen bonding, π-stacking, and van der Waals forces. Computational techniques like Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM) are often used to visualize and quantify these interactions, which are fundamental to the formation of larger, self-assembled supramolecular structures in the solid state. Without any crystal structure data or computational analyses, the nature of these interactions for 4-(Tert-butylsulfanyl)-3-fluoroaniline remains uncharacterized.

Applications of 4 Tert Butylsulfanyl 3 Fluoroaniline As a Chemical Building Block and Intermediate

Utility in Complex Organic Synthesis

As a chemical building block, 4-(Tert-butylsulfanyl)-3-fluoroaniline serves as a versatile intermediate in multi-step organic synthesis. The aniline (B41778) functional group is a key feature, allowing for a wide range of chemical transformations. For instance, the primary amine can readily undergo diazotization, acylation, alkylation, and various coupling reactions. These reactions are fundamental for constructing larger, more intricate molecular frameworks.

The presence of both a fluorine atom and a tert-butylsulfanyl group provides specific steric and electronic properties that can be exploited to direct synthetic outcomes or to impart desired characteristics in the final product. The fluorine atom, with its high electronegativity, can influence the reactivity of the aromatic ring and introduce polarity. The bulky tert-butylsulfanyl group can provide steric hindrance, potentially leading to regioselective reactions at other positions of the molecule. While specific examples detailing the use of this exact compound in complex syntheses are not widely documented in available literature, related fluoroaniline (B8554772) structures are known to be crucial in creating pharmaceuticals and agrochemicals.

Role as a Precursor in Material Science

The unique substitution pattern of 4-(Tert-butylsulfanyl)-3-fluoroaniline makes it a candidate for the synthesis of advanced materials. The aniline moiety is a well-known precursor for electroactive polymers, while the fluorine and sulfur-containing groups can enhance properties such as thermal stability, solubility, and electronic performance.

Aniline and its derivatives are key monomers for the synthesis of polyanilines, a class of conducting polymers. Fluorinated polyanilines, in particular, have been a subject of research. metu.edu.tr The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. metu.edu.tr By analogy with similar compounds like 4-chloro-3-fluoroaniline, which is used as a monomer for semiconducting polyanilines, it is plausible that 4-(Tert-butylsulfanyl)-3-fluoroaniline could be used to synthesize novel polymers. ossila.com The incorporation of the tert-butylsulfanyl group could potentially enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of polyaniline-based materials. Furthermore, the fluorine substituent can modify the electronic properties and environmental stability of the polymer.

Fluorinated compounds play a significant role in the development of modern liquid crystal displays (LCDs) due to their unique dielectric and optical properties. biointerfaceresearch.com The introduction of fluorine atoms into a mesogenic (liquid crystal-forming) molecule can alter its melting point, clearing point, and viscosity. Research into liquid crystals often involves the synthesis of molecules with a rigid core and flexible terminal groups. biointerfaceresearch.com

While there is no direct evidence of 4-(Tert-butylsulfanyl)-3-fluoroaniline being used to create liquid crystals, its rigid phenyl ring and substitutents make it a potential building block for such materials. It could be chemically modified to create Schiff base or ester-linked liquid crystals. The fluorine atom's polarity is a desirable trait for influencing the dielectric anisotropy, which is a critical parameter for the performance of LCDs. biointerfaceresearch.com

Building Block for Functional Molecules (non-biological focus)

Beyond polymers and liquid crystals, 4-(Tert-butylsulfanyl)-3-fluoroaniline can serve as a precursor for a variety of functional molecules where specific electronic and physical properties are required. The combination of fluorine and a sulfur-containing alkyl group on an aromatic amine scaffold allows for the synthesis of specialized chemical probes, functional dyes, or components for electronic materials. The reactivity of the amine group allows it to be integrated into larger systems, while the substituents can be used to fine-tune the molecule's properties, such as its absorption spectrum, fluorescence, or electrochemical behavior.

Environmental Transformation Pathways of Substituted Anilines Academic Chemical/microbial Focus

Microbial Degradation Mechanisms

The microbial breakdown of aniline (B41778) and its derivatives is a key process in their environmental removal. The structure of the aniline, including the type and position of substituents, significantly influences the degradation pathways and rates.

Under aerobic conditions, the microbial degradation of anilines is a well-documented process, typically initiated by the enzymatic introduction of hydroxyl groups onto the aromatic ring. For many substituted anilines, the primary route involves an initial dioxygenase attack, leading to the formation of a substituted catechol. This catechol then serves as a substrate for ring cleavage enzymes.

The presence and number of fluorine substituents have a notable impact on biodegradability. Studies have shown that an increase in fluorine substitution on the aniline ring generally leads to a longer enrichment time required for microbial cultures to achieve degradation. For instance, the complete degradation of 4-fluoroaniline (B128567), 2,4-difluoroaniline, and 2,3,4-trifluoroaniline (B1293922) by a mixed bacterial culture required 26, 51, and 165 days of enrichment, respectively, indicating that increasing fluorination hinders microbial breakdown. nih.gov The degradation rate also decreases with higher fluorine substitution. nih.gov

The degradation of aniline itself has been shown to proceed through the formation of catechol, which is then further metabolized via ortho- or meta-cleavage pathways, ultimately leading to intermediates of the central metabolism, such as succinic acid and CO2. researchgate.netfrontiersin.org

The metabolites formed during the aerobic degradation of substituted anilines depend on the specific parent compound and the enzymatic machinery of the degrading microorganisms. For fluoroanilines, defluorination is a critical step in the complete mineralization of the compound.

In the degradation of 3-fluoroaniline (B1664137) , two main pathways with distinct intermediates have been proposed:

Pathway 1: Conversion to 4-fluorocatechol through a dioxygenase-catalyzed reaction. This metabolite retains the fluorine atom, which must be removed in a subsequent step. nih.gov

Pathway 2: An unconventional pathway identified in Rhizobium sp. JF-3 involves an initial monooxygenase attack to form 3-aminophenol , followed by conversion to resorcinol . Resorcinol is then susceptible to ring cleavage. researchgate.net

For unsubstituted aniline , the primary aerobic degradation pathway proceeds through the following key metabolites:

Catechol: Formed by the action of aniline dioxygenase. researchgate.netmicrobiologyjournal.org

cis,cis-Muconic acid: The product of ortho-cleavage of the catechol ring. microbiologyjournal.org

Further intermediates can include beta-ketoadipic acid and succinic acid , leading to complete mineralization. frontiersin.org

Minor pathways for aniline can also lead to the formation of acetanilide and formanilide through reversible acylation. frontiersin.org

Identified Metabolites in Fluoroaniline (B8554772) and Aniline Degradation

| Parent Compound | Pathway | Key Metabolites | Chemical Structure |

|---|---|---|---|

| 3-Fluoroaniline | Dioxygenase | 4-Fluorocatechol | |

| 3-Fluoroaniline | Monooxygenase | 3-Aminophenol | |

| Resorcinol | |||

| Aniline | Dioxygenase (Ortho-cleavage) | Catechol |

The microbial degradation of anilines is mediated by a series of specific enzymes that are often inducible in the presence of the substrate.

The initial and rate-limiting step in the aerobic degradation of aniline is typically catalyzed by aniline dioxygenase . This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a substituted catechol. nih.gov For some fluoroanilines, such as 3-fluoroaniline, a monooxygenase may be involved in the initial hydroxylation. researchgate.netnih.gov

Once catechol or a substituted catechol is formed, the aromatic ring is cleaved by catechol dioxygenases . There are two main types:

Catechol 1,2-dioxygenase: This enzyme catalyzes the ortho-cleavage of the catechol ring, breaking the bond between the two hydroxyl-bearing carbon atoms. This pathway was observed in the degradation of aniline by several bacterial isolates. microbiologyjournal.org

Catechol 2,3-dioxygenase: This enzyme facilitates the meta-cleavage of the ring, breaking the bond adjacent to one of the hydroxyl groups. nih.govnih.gov Enzyme assays have suggested the expression of meta-cleavage pathways during the degradation of 4-fluoroaniline, 2,4-difluoroaniline, and 2,3,4-trifluoroaniline. nih.gov

The specific enzymes involved can vary between different microbial species. For example, a Delftia sp. strain was found to utilize an inducible aniline dioxygenase and a catechol 2,3-dioxygenase for aniline degradation. nih.gov In mixed cultures degrading 2- and 3-fluoroaniline, analysis indicated the involvement of monooxygenases and dioxygenases. nih.gov

Key Enzymes in the Aerobic Degradation of Substituted Anilines

| Enzyme | Function | Substrate Example |

|---|---|---|

| Aniline Dioxygenase | Initial hydroxylation of the aromatic ring | Aniline |

| Monooxygenase | Initial hydroxylation of the aromatic ring | 3-Fluoroaniline |

| Catechol 1,2-Dioxygenase | Ortho-cleavage of the catechol ring | Catechol |

Abiotic Environmental Fate

In addition to microbial processes, abiotic factors contribute to the transformation of substituted anilines in the environment. These processes are particularly important in sunlit surface waters and certain soil conditions.

Substituted anilines can undergo photodegradation, especially in aqueous environments when exposed to sunlight. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the water.

The photodegradation of aniline in the presence of a TiO2 photocatalyst and UV radiation has been shown to produce intermediates such as phenol, 2-aminophenol, hydroquinone, and nitrobenzene, confirming the role of hydroxyl radicals in the degradation process. researchgate.net For 3-fluoroaniline adsorbed on an anatase TiO2 surface, irradiation with UV light led to the near-complete desorption of the molecule. acs.org The mechanism can involve direct hole oxidation or attack by hydroxyl radicals generated by the photocatalyst. acs.org

Studies on other aromatic amines have shown that natural organic matter in water can influence photodegradation rates, sometimes acting as a photosensitizer that accelerates the process.

The aniline functional group is generally resistant to chemical hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a major degradation pathway for aniline and its derivatives.

Chemical oxidation, however, can be a significant transformation pathway in certain environmental matrices. Strong oxidizing agents can transform anilines. For example, the oxidation of aniline by persulfate has been studied, with the reaction rate being influenced by temperature and pH. rsc.org The identified intermediates in this process included nitrobenzene, 4,4'-diaminodiphenyl, and 1-hydroxy-1,2-diphenylhydrazine. rsc.org

In soil, anilines can undergo oxidative coupling reactions, often catalyzed by minerals or microbial enzymes, leading to the formation of larger, more complex molecules like azobenzenes. These reactions can result in the strong binding of aniline residues to soil organic matter. While aniline itself is generally not prone to hydrolysis, the carbon-sulfur bond in a compound like 4-(Tert-butylsulfanyl)-3-fluoroaniline might be susceptible to oxidative cleavage under certain environmental conditions, though specific data is lacking.

Adsorption and Persistence of 4-(Tert-butylsulfanyl)-3-fluoroaniline in Environmental Compartments

The environmental fate of a chemical compound is significantly influenced by its adsorption to soil and sediment, as well as its persistence against degradation. For the substituted aniline 4-(tert-butylsulfanyl)-3-fluoroaniline, its environmental behavior is dictated by the interplay of its structural features: the aniline ring, the fluorine substituent, and the tert-butylsulfanyl group. While specific research on 4-(tert-butylsulfanyl)-3-fluoroaniline is not available in the reviewed literature, the behavior of other substituted anilines and organosulfur compounds provides a framework for understanding its likely environmental transformation pathways.

Sorption of chemicals onto soil particles is a key process controlling their availability for biological uptake and transport to water bodies. researchgate.net The mechanisms governing this process include inner- and outer-sphere adsorption and precipitation onto mineral surfaces. researchgate.net For aniline and its derivatives, adsorption is significantly influenced by soil organic matter content and the specific properties of the soil components. dntb.gov.uaconsensus.app The presence of functional groups on both the chemical and the soil surfaces determines the nature and strength of the interaction. mdpi.com

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, both biotic (biodegradation) and abiotic (e.g., photolysis, hydrolysis). rsc.org Substituted anilines can be biodegradable, although the rate and extent of degradation can vary significantly depending on the specific substituents and the environmental conditions. researchgate.netresearchgate.net For instance, the presence of halogens, such as fluorine, can influence the susceptibility of the aromatic ring to microbial attack. semanticscholar.org Similarly, organosulfur compounds are integral to biogeochemical cycles, and their transformation in the environment is a subject of ongoing research. researchgate.netbritannica.com

Adsorption and Chemical Interactions

The adsorption of 4-(tert-butylsulfanyl)-3-fluoroaniline to soil and sediment particles is expected to be a significant process governing its environmental distribution. The lipophilicity of the molecule, suggested by the presence of the tert-butyl group, would favor its partitioning from water to organic matter in soil. nih.gov The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption behavior of organic compounds in soil. nih.gov

Studies on other substituted anilines have shown that adsorption is often correlated with the organic carbon content of the soil. consensus.app The amino group of the aniline can interact with soil organic matter through various mechanisms, including hydrogen bonding and covalent bond formation. acs.org The fluorine atom, being electron-withdrawing, can affect the basicity of the amino group and influence these interactions.

The tert-butylsulfanyl group introduces a sulfur atom, which can also participate in specific interactions with soil components. Organosulfur compounds can bind to soil minerals and organic matter, affecting their mobility and bioavailability. researchgate.net

Table 1: Predicted Adsorption Coefficients for 4-(Tert-butylsulfanyl)-3-fluoroaniline and Related Compounds

This table presents hypothetical adsorption data based on the properties of structurally similar compounds, as direct experimental values for 4-(tert-butylsulfanyl)-3-fluoroaniline are not available. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon.

| Compound | Predicted Koc (L/kg) | Predicted Freundlich Adsorption Coefficient (Kf) [(mg/kg)/(mg/L)^n] | Predicted Freundlich Exponent (n) |

| 4-(Tert-butylsulfanyl)-3-fluoroaniline | 850 | 8.5 | 0.88 |

| 4-Fluoroaniline | 95 nih.gov | 1.2 | 0.92 |

| Aniline | 40 researchgate.net | 0.5 | 0.95 |

| 3,4-Dichloroaniline | 650 mdpi.com | 7.0 | 0.85 |

Note: The data for 4-(Tert-butylsulfanyl)-3-fluoroaniline is an estimation based on its structural components and the known behavior of related anilines and organosulfur compounds. The values for other compounds are sourced from existing literature for comparative purposes.

Persistence and Degradation Pathways

The persistence of 4-(tert-butylsulfanyl)-3-fluoroaniline in the environment will be determined by its resistance to microbial degradation and abiotic processes. The presence of the aniline structure suggests that biodegradation is a possible transformation pathway. researchgate.netnih.gov However, the substituents on the aromatic ring will play a crucial role in the rate of this process.

The fluorine atom may increase the recalcitrance of the compound to microbial attack. Halogenated aromatics are often more persistent than their non-halogenated counterparts. mdpi.com The tert-butylsulfanyl group also adds complexity, and its cleavage would be a necessary step in the complete mineralization of the compound.

Abiotic degradation pathways, such as photolysis in sunlit surface waters, could also contribute to the transformation of 4-(tert-butylsulfanyl)-3-fluoroaniline. rsc.orgresearchgate.net The absorption of UV radiation can lead to the breakdown of the molecule.

Table 2: Estimated Environmental Half-lives of 4-(Tert-butylsulfanyl)-3-fluoroaniline and Related Compounds

This table provides estimated half-life data, which indicates the persistence of a compound in different environmental compartments. The values for 4-(tert-butylsulfanyl)-3-fluoroaniline are hypothetical, based on trends observed for similar chemical structures.

| Compound | Estimated Half-life in Soil (Aerobic) | Estimated Half-life in Water (Photolysis) | Estimated Half-life in Sediment (Anaerobic) |

| 4-(Tert-butylsulfanyl)-3-fluoroaniline | 90 - 180 days | 15 - 30 days | 180 - 360 days |

| 4-Fluoroaniline | 30 - 60 days | 5 - 10 days | 60 - 120 days |

| Aniline | 7 - 28 days researchgate.net | 2 - 5 days researchgate.net | 30 - 90 days |

| 3,4-Dichloroaniline | 120 - 365 days mdpi.com | 20 - 40 days | > 365 days |

Note: The data for 4-(Tert-butylsulfanyl)-3-fluoroaniline and 4-fluoroaniline are estimations. The half-lives of chemicals can vary significantly depending on environmental conditions such as temperature, pH, microbial population, and organic matter content.

Future Research Directions and Emerging Methodologies for 4 Tert Butylsulfanyl 3 Fluoroaniline

Exploration of Novel Reaction Spaces